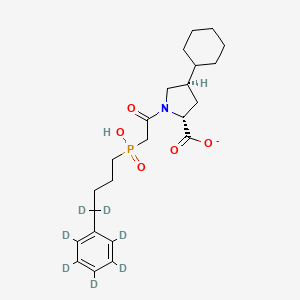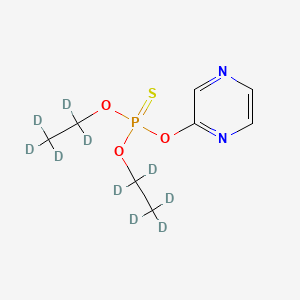
Acide p-coumarique glucuronide
Vue d'ensemble
Description
4-(2-Carboxyethenyl)phenyl beta-D-Glucopyranosiduronic Acid is a complex organic compound known for its diverse applications in scientific research. It is a derivative of phenyl beta-D-glucopyranoside and is characterized by the presence of a carboxyethenyl group attached to the phenyl ring. This compound is notable for its potential therapeutic properties and its role in various biochemical processes.
Applications De Recherche Scientifique
4-(2-Carboxyethenyl)phenyl beta-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Research explores its therapeutic potential, particularly its anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
Target of Action
p-Coumaric acid glucuronide, also known as (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets Prostaglandin reductase 1 in humans . This enzyme plays a crucial role in the metabolism of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals . It also targets Histidine ammonia-lyase in Rhodobacter sphaeroides , an enzyme involved in the breakdown of histidine .
Mode of Action
It’s known that p-coumaric acid, the parent compound, exhibits various biological activities such as antioxidant, anti-inflammatory, analgesic, and anti-antimicrobial properties . These effects are likely due to its interaction with its targets and the resulting changes in cellular processes .
Biochemical Pathways
p-Coumaric acid glucuronide is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . It’s also part of the phenylpropanoid biosynthesis pathway, which leads to the production of flavonoids and other secondary metabolites . These pathways and their downstream effects play a significant role in plant metabolism and human health .
Pharmacokinetics
Studies on p-coumaric acid, the parent compound, suggest that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . It’s known to be stable in mouse liver microsomes (MLM) and human liver microsomes (HLM), suggesting good metabolic stability . The hepatic extraction ratio of the compound is found to be in the intermediate range .
Result of Action
For instance, it significantly reduced the levels of the necrosis biomarker, alanine aminotransferase, and completely prevented the increase in the levels of the cholestasis markers, alkaline phosphatase and γ-glutamyl transpeptidase in rats intoxicated with CCl4 .
Action Environment
The action, efficacy, and stability of p-Coumaric acid glucuronide can be influenced by various environmental factors. For instance, the bioavailability of hydroxycinnamic acids (HCAs), a class of compounds that includes p-Coumaric acid, can be affected by the release from the food matrix after ingestion
Analyse Biochimique
Biochemical Properties
p-Coumaric acid glucuronide is a product of the metabolism of phenolic compounds . The main biosynthetic route involves the deamination of phenylalanine into trans-cinnamic acid, followed by hydroxylation into coumaric acids . In plants, p-coumaric acid is a predominant isomer that is preferentially bound to cell wall polysaccharides by an ester bond .
Cellular Effects
Its precursor, p-coumaric acid, has been shown to have various biological activities, such as antioxidant, anti-inflammatory, analgesic, and anti-antimicrobial properties .
Molecular Mechanism
It is known that phenolic compounds, including p-coumaric acid, are well-known antioxidants that scavenge and therefore potentially protect against reactive oxygen and nitrogen species (ROS or RNS)-induced in vivo damage .
Temporal Effects in Laboratory Settings
It is known that the maximum plasma concentration of coumaric acid is reached in minutes after ingestion, and halftime in blood circulation is longer than that of more hydroxylated cinnamates .
Dosage Effects in Animal Models
Studies on p-coumaric acid have shown that it has beneficial effects in amelioration of diabetes, carcinogenesis, or uncontrolled inflammation .
Metabolic Pathways
p-Coumaric acid glucuronide is involved in the metabolism of phenolic compounds . The main biosynthetic route involves the deamination of phenylalanine into trans-cinnamic acid, followed by hydroxylation into coumaric acids .
Transport and Distribution
It is known that in plants, p-coumaric acid is a predominant isomer that is preferentially bound to cell wall polysaccharides by an ester bond .
Subcellular Localization
Studies on related enzymes such as Pp4CL1 and Pp4CL10, which are involved in the biosynthesis of coumarin skeleton, have shown that these proteins are localized in the cytosol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxyethenyl)phenyl beta-D-Glucopyranosiduronic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the glycosylation of a phenolic compound with a glucuronic acid derivative under acidic conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The carboxyethenyl group can be introduced through a subsequent Heck reaction, where the phenyl ring is coupled with an appropriate alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of automated systems ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Carboxyethenyl)phenyl beta-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyethenyl group to an alcohol or aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce nitro, halogen, or alkyl groups to the phenyl ring.
Comparaison Avec Des Composés Similaires
4-(2-Carboxyethenyl)phenyl beta-D-Glucopyranosiduronic Acid can be compared with other similar compounds such as:
Baicalin: A flavone glycoside with anti-inflammatory and antioxidant properties.
Phenyl beta-D-glucopyranoside: A simpler glycoside with similar structural features but lacking the carboxyethenyl group.
Beta-D-glucopyranosiduronic acid derivatives: Various derivatives with different functional groups attached to the glucopyranosiduronic acid moiety.
The uniqueness of 4-(2-Carboxyethenyl)phenyl beta-D-Glucopyranosiduronic Acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c16-9(17)6-3-7-1-4-8(5-2-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-6,10-13,15,18-20H,(H,16,17)(H,21,22)/b6-3+/t10-,11-,12+,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJXEKPKWKYKR-KPGYTNHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747381 | |
| Record name | 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214689-30-2 | |
| Record name | 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]-](/img/structure/B586485.png)


![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)

